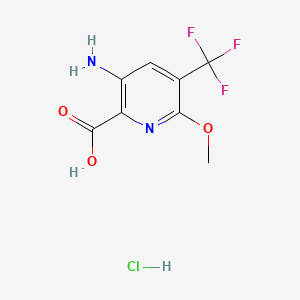
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride is a chemical compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine with a carboxylic acid substituent at the 2-position. This particular compound is characterized by the presence of an amino group at the 3-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 5-position, along with a hydrochloride salt form. These structural features make it a unique and versatile compound in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with 2-Pyridinecarboxylic acid.
Functional Group Introduction:
Amino Group Introduction: The amino group at the 3-position can be introduced through nitration followed by reduction.
Methoxy Group Introduction: The methoxy group at the 6-position can be introduced using methoxylation reagents.
Final Conversion: The final step involves the conversion of the free acid to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield amines.
科学研究应用
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the methoxy and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
6-(Trifluoromethyl)picolinic Acid: Similar structure but lacks the amino and methoxy groups.
3-Methoxy-5-(trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group but differs in the core structure.
Uniqueness
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity, while the amino and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
属性
分子式 |
C8H8ClF3N2O3 |
|---|---|
分子量 |
272.61 g/mol |
IUPAC 名称 |
3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H7F3N2O3.ClH/c1-16-6-3(8(9,10)11)2-4(12)5(13-6)7(14)15;/h2H,12H2,1H3,(H,14,15);1H |
InChI 键 |
HUPNCDHQEWXJBZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=C(C=C1C(F)(F)F)N)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)
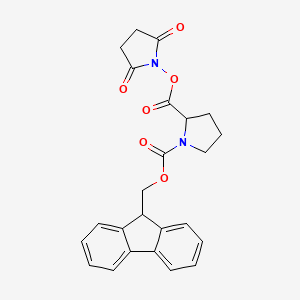
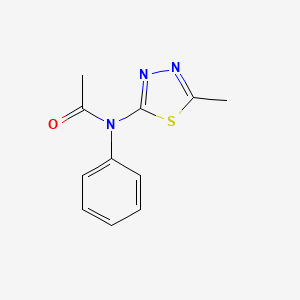
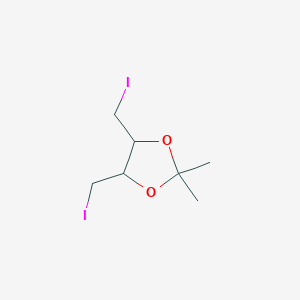


![tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate](/img/structure/B13902923.png)
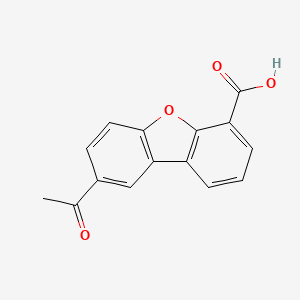
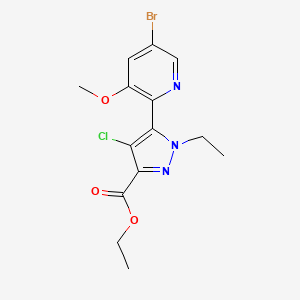
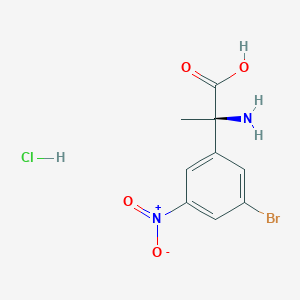

![Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate](/img/structure/B13902951.png)
